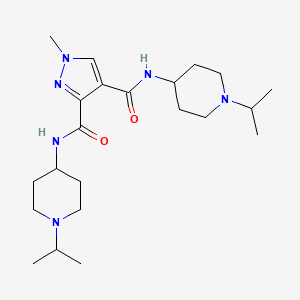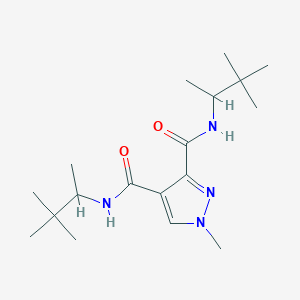
N~3~,N~4~-BIS(1-ISOPROPYL-4-PIPERIDYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Übersicht
Beschreibung
N,N’-bis(1-isopropyl-4-piperidinyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a pyrazole ring substituted with piperidinyl and isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1-isopropyl-4-piperidinyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with piperidinyl groups: The pyrazole ring is then reacted with piperidine derivatives in the presence of a suitable catalyst to introduce the piperidinyl groups.
Introduction of isopropyl groups: Isopropyl groups are added through alkylation reactions using isopropyl halides.
Formation of the dicarboxamide: The final step involves the reaction of the substituted pyrazole with a dicarboxylic acid derivative to form the dicarboxamide.
Industrial Production Methods
Industrial production of N,N’-bis(1-isopropyl-4-piperidinyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(1-isopropyl-4-piperidinyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N,N’-bis(1-isopropyl-4-piperidinyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into biochemical processes.
Medicine
In medicine, N,N’-bis(1-isopropyl-4-piperidinyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide is investigated for its potential therapeutic effects. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N,N’-bis(1-isopropyl-4-piperidinyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(1-isopropyl-4-piperidinyl)-1H-pyrazole-3,4-dicarboxamide: Similar structure but without the methyl group.
N,N’-bis(1-isopropyl-4-piperidinyl)-1-methyl-1H-pyrazole-3,4-dicarboxylate: Similar structure but with ester groups instead of amide groups.
Uniqueness
N,N’-bis(1-isopropyl-4-piperidinyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide is unique due to its specific combination of functional groups and molecular structure. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
1-methyl-3-N,4-N-bis(1-propan-2-ylpiperidin-4-yl)pyrazole-3,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N6O2/c1-15(2)27-10-6-17(7-11-27)23-21(29)19-14-26(5)25-20(19)22(30)24-18-8-12-28(13-9-18)16(3)4/h14-18H,6-13H2,1-5H3,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOCWFADFKNREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CN(N=C2C(=O)NC3CCN(CC3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)phenyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4373728.png)
![N-[4-(1'-ethyl-3'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)phenyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4373731.png)
![[4-(METHYLSULFONYL)PIPERAZINO][1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE](/img/structure/B4373736.png)
![N~5~-[4-(2-METHOXYPHENOXY)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4373748.png)
![N-(3-ethylphenyl)-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B4373765.png)
![1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4373772.png)
![N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4373774.png)
![N~5~-[1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4373782.png)
![N~5~-(2,3-DIMETHOXYPHENYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4373789.png)
![N~5~-[2-(2-METHOXYPHENOXY)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4373790.png)
![N~3~,N~4~-BIS[3-(5-ISOXAZOLYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE](/img/structure/B4373803.png)
![1-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B4373804.png)
![N,N',1-trimethyl-N,N'-bis[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3,4-dicarboxamide](/img/structure/B4373815.png)

